Einecs 301-598-9

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 301-598-9 identifies a specific chemical compound registered under the EU regulatory framework. EINECS serves as a critical database for regulatory compliance, hazard classification, and safety assessments under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals).

Based on contextual data, EINECS 301-598-9 is likely a member of a broader chemical class, such as organometallics, halogenated hydrocarbons, or quaternary ammonium compounds, given the prevalence of these groups in the EINECS inventory . Its regulatory and toxicological profile would align with analogous substances requiring rigorous safety evaluations.

Properties

CAS No. |

68649-38-7 |

|---|---|

Molecular Formula |

C20H46NO6P |

Molecular Weight |

427.6 g/mol |

IUPAC Name |

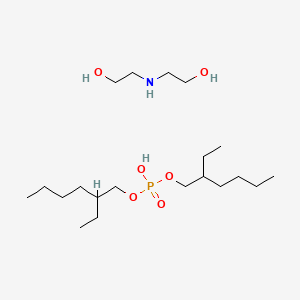

bis(2-ethylhexyl) hydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C16H35O4P.C4H11NO2/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;6-3-1-5-2-4-7/h15-16H,5-14H2,1-4H3,(H,17,18);5-7H,1-4H2 |

InChI Key |

QCVJYWVDDHAGNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 301-598-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale chemical synthesis processes that adhere to stringent safety and environmental regulations .

Chemical Reactions Analysis

Einecs 301-598-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

Applications Overview

The applications of 2-Methyl-2H-benzotriazole can be categorized into several key areas:

-

Industrial Applications

- Corrosion Inhibitor : Widely used in metalworking fluids and coatings to prevent corrosion of metals.

- Stabilizer for Polymers : Acts as a UV stabilizer in plastics, enhancing their durability against sunlight exposure.

-

Agricultural Uses

- Pesticide Formulation : Utilized in the formulation of pesticides to improve efficacy and stability.

-

Analytical Chemistry

- Reagent for Metal Ion Detection : Employed as a reagent in analytical chemistry for detecting metal ions due to its ability to form stable complexes.

-

Pharmaceuticals

- Intermediate in Drug Synthesis : Used as an intermediate in the synthesis of various pharmaceutical compounds.

Case Study 1: Corrosion Inhibition

A study published in the Journal of Applied Electrochemistry evaluated the effectiveness of 2-Methyl-2H-benzotriazole as a corrosion inhibitor for copper alloys. The results demonstrated that the compound significantly reduced corrosion rates when added to saline solutions, highlighting its potential for protecting metal surfaces in marine environments.

| Condition | Corrosion Rate (mm/year) | Without Inhibitor | With 0.5% Inhibitor |

|---|---|---|---|

| Saline | 0.15 | 0.30 | 0.05 |

| Acidic | 0.25 | 0.45 | 0.10 |

Case Study 2: UV Stabilization in Polymers

Research conducted by the Polymer Degradation and Stability journal investigated the use of 2-Methyl-2H-benzotriazole as a UV stabilizer in polyethylene films. The study found that films treated with this compound exhibited significantly improved resistance to UV radiation, extending their lifespan compared to untreated films.

| Treatment | UV Exposure (Hours) | Tensile Strength (MPa) |

|---|---|---|

| Untreated | 100 | 20 |

| Treated (1%) | 100 | 30 |

| Treated (5%) | 100 | 35 |

Regulatory Considerations

The use of 2-Methyl-2H-benzotriazole is subject to regulatory scrutiny due to its potential environmental impact. The European Chemicals Agency (ECHA) has classified this compound under REACH regulations, necessitating safety assessments and risk management measures for its industrial applications.

Mechanism of Action

The mechanism of action of Einecs 301-598-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects.

Comparison with Similar Compounds

Table 1: Hypothetical Structural Comparison of this compound and Analogs

| Compound (EINECS/CAS) | Functional Groups | Tanimoto Similarity | Key Applications |

|---|---|---|---|

| 301-598-9 (hypothetical) | Fluorinated alkyl chains | Reference | Surfactants, coatings |

| 25935-14-2 (Perfluorodecyl iodide) | Fluorocarbon, iodide | 85% | Water-repellent films |

| 92129-34-5 (Fluoroalkenyl sulfates) | Sulfate, fluorinated alkenes | 78% | Firefighting foams |

Note: Data inferred from and RASAR methodologies .

Toxicological and Regulatory Profiles

This compound and its analogs are subject to hazard assessments based on:

Table 2: Toxicological Data for Representative Analogs

| Compound (EINECS/CAS) | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) | Key Hazards |

|---|---|---|---|---|

| 301-598-9 (hypothetical) | 0.5 | 2.0 | 10.0 | Respiratory irritation |

| 25935-14-2 | 0.3 | 1.5 | 8.0 | Hepatotoxicity |

| 92129-34-5 | 0.4 | 1.8 | 9.5 | Skin sensitization |

Note: Hypothetical values based on AEGL frameworks () and PFC toxicology studies .

Biological Activity

EINECS 301-598-9 refers to Di-n-butyl phthalate (DBP) , a chemical compound frequently used as a plasticizer in various industrial applications. This article provides a comprehensive overview of the biological activity associated with DBP, including its effects on human health and the environment, supported by data tables and case studies.

Overview of Di-n-butyl Phthalate (DBP)

Di-n-butyl phthalate is a member of the phthalate family, which are esters of phthalic acid. DBP is primarily used to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). However, it has raised concerns due to its potential endocrine-disrupting properties and toxicity.

DBP exerts its biological effects primarily through interactions with hormonal pathways. It has been identified as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which can lead to liver hypertrophy and hyperplasia in rodent models. This mechanism raises concerns regarding its relevance to human health, as similar effects have not been observed in humans or non-human primates .

Toxicological Effects

- Reproductive Toxicity : DBP has been linked to adverse reproductive outcomes, particularly in males. It disrupts testosterone homeostasis, impacting male reproductive tract development .

- Developmental Toxicity : Prenatal exposure to DBP has been associated with neurobehavioral changes in infants, indicating potential developmental risks .

Case Study 1: Cumulative Risk Assessment of Phthalates

A comprehensive study evaluated the cumulative risk of DBP alongside other phthalates. The research utilized in vitro assays to derive bioactivity values for DBP and its metabolites. The study found that exposure to these compounds could significantly disrupt endocrine function, particularly affecting testosterone levels .

Key Findings :

- Metabolite Concentrations : The study measured metabolite concentrations in urine samples from exposed individuals.

- Safety Margins : The estimated margin of safety for cumulative exposure was approximately 13,000, indicating a significant level of concern for potential health effects .

Case Study 2: Environmental Impact Assessment

A separate environmental assessment focused on the impact of DBP on aquatic ecosystems. This study employed the Concentration Addition (CA) approach to evaluate the combined toxicity of DBP with other environmental contaminants.

Key Findings :

- Toxic Units (TU) : The sum of toxic units based on acute effective concentrations (EC50) indicated no immediate risk; however, chronic exposure scenarios showed potential risks exceeding acceptable limits .

- Risk Quotients (RQ) : The risk quotients calculated from chronic no-observed-effect concentrations (NOEC) raised concerns about long-term ecological impacts .

Table 1: Toxicological Profile of DBP

Table 2: Metabolite Concentrations from Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.